molecular formula C11H16Cl2O3 B14345808 6-Oxoundecanedioyl dichloride CAS No. 104481-15-4

6-Oxoundecanedioyl dichloride

Cat. No.: B14345808
CAS No.: 104481-15-4
M. Wt: 267.15 g/mol
InChI Key: OTDLGBHSYOQFNL-UHFFFAOYSA-N
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Description

6-Oxoundecanedioyl dichloride is a specialized di-acyl chloride compound presenting researchers with two highly reactive carbonyl chloride termini and a central keto functional group on an 11-carbon aliphatic chain. This unique structure makes it a valuable bifunctional building block for synthetic organic chemistry and polymer science. Like its structural analog, sebacoyl chloride (decanedioyl dichloride), which is well-known for its role in the synthesis of Nylon-6,10 through interfacial polycondensation with hexamethylenediamine , this compound is poised to undergo similar polymerization and polycondensation reactions. The presence of the keto group at the sixth carbon significantly expands its utility beyond that of a simple linker, providing a secondary reactive site for further chemical modification, such as the formation of oximes or hydrazones, or for coordination chemistry studies. As an acyl chloride, it is moisture-sensitive and hydrolyzes upon exposure to air or water, evolving hydrogen chloride . Therefore, all reactions and handling must be performed under inert atmospheric conditions using anhydrous solvents to ensure product integrity and reaction efficacy. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption. Researchers should consult relevant safety data sheets and handle this material with appropriate personal protective equipment due to its corrosive nature and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104481-15-4

Molecular Formula

C11H16Cl2O3

Molecular Weight

267.15 g/mol

IUPAC Name

6-oxoundecanedioyl dichloride

InChI

InChI=1S/C11H16Cl2O3/c12-10(15)7-3-1-5-9(14)6-2-4-8-11(13)16/h1-8H2

InChI Key

OTDLGBHSYOQFNL-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)Cl)CC(=O)CCCCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Oxoundecanedioyl Dichloride

Conventional Synthetic Routes and Mechanistic Considerations

The traditional methods for synthesizing acyl chlorides from carboxylic acids are well-established and widely employed in both laboratory and industrial settings. These methods typically involve the use of chlorinating agents that react with the carboxylic acid to form the desired acyl chloride, with the generation of byproducts that can be easily removed.

Carboxylic Acid Activation and Chlorination via Thionyl Chloride

Thionyl chloride (SOCl₂) is a popular and effective reagent for the conversion of carboxylic acids to acyl chlorides. rsc.orgmasterorganicchemistry.com The reaction between 6-oxoundecanedioic acid and thionyl chloride proceeds by converting the hydroxyl groups into chlorosulfite intermediates, which are excellent leaving groups. libretexts.org The chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of 6-oxoundecanedioyl dichloride. libretexts.orgyoutube.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction mixture, simplifying the purification process. masterorganicchemistry.comyoutube.com

The mechanism begins with the nucleophilic attack of a carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride. youtube.comyoutube.com This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate. youtube.com In the subsequent step, the chloride ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com The collapse of this intermediate results in the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion. youtube.com This process occurs at both ends of the dicarboxylic acid to yield the final product.

For dicarboxylic acids, intramolecular side reactions can sometimes occur. For instance, butanedioic acid (succinic acid) can form an anhydride (B1165640) when treated with thionyl chloride due to the proximity of the two carboxylic acid groups. pearson.com However, for a longer chain dicarboxylic acid like 6-oxoundecanedioic acid, the formation of the diacyl chloride is the expected outcome.

Application of Oxalyl Chloride in the Synthesis of this compound

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgchemeurope.com It is often considered a milder and more selective reagent than thionyl chloride. chemeurope.com The reaction with 6-oxoundecanedioic acid produces this compound along with volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). chemeurope.com This clean reaction profile often leads to high yields of the desired product with minimal purification required. youtube.com

The reaction is typically catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org The catalytic cycle involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier reagent, an iminium intermediate. wikipedia.org This intermediate then reacts with the carboxylic acid to form a reactive O-acylisourea-like species, which is subsequently attacked by the chloride ion to yield the acyl chloride and regenerate the DMF catalyst. wikipedia.org

Table 1: Comparison of Thionyl Chloride and Oxalyl Chloride for Acyl Chloride Synthesis

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Reactivity Highly reactiveMilder, more selective
Cost Less expensiveMore expensive wikipedia.org
Catalyst Can be catalyzed by DMF masterorganicchemistry.comwikipedia.orgOften requires a DMF catalyst wikipedia.orgwikipedia.org

Phosgene-Based Synthetic Strategies: Historical and Contemporary Perspectives

Phosgene (B1210022) (COCl₂), a highly reactive gas, is a fundamental reagent for the industrial production of acyl chlorides from carboxylic acids. wikipedia.org The reaction of a dicarboxylic acid with phosgene can produce the corresponding diacyl chloride in high yields, particularly under specific conditions. google.com Historically, the application of phosgene to dicarboxylic acids was challenging, often failing where it succeeded with monocarboxylic acids. google.com However, it was discovered that by using a molar ratio of at least two moles of phosgene per mole of dicarboxylic acid, under high pressure (at least 10 atmospheres) and elevated temperatures (at least 100°C), excellent yields of dicarboxylic acid chlorides could be achieved without the need for a catalyst. google.com

The reaction is represented by the following general equation: R(COOH)₂ + 2COCl₂ → R(COCl)₂ + 2HCl + 2CO₂

Due to the extreme toxicity of phosgene, safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. youtube.comsciencemadness.org These solid or liquid compounds are easier to handle and decompose to generate phosgene in situ. youtube.com

Methodological Advancements and Process Optimization

Continuous research in organic synthesis aims to improve the efficiency, safety, and cost-effectiveness of established reactions. The synthesis of this compound has benefited from such advancements, particularly in the areas of catalysis and reaction condition optimization.

Catalytic Systems for Enhanced Synthesis Efficiency

The efficiency of converting carboxylic acids to acyl chlorides using reagents like thionyl chloride and oxalyl chloride can be significantly enhanced by the use of catalysts. website-files.com N,N-dimethylformamide (DMF) is a widely used and effective catalyst for these reactions. wikipedia.orgnih.gov

When used with thionyl or oxalyl chloride, DMF acts as a catalyst by forming a reactive Vilsmeier-type intermediate. wikipedia.orgnih.gov This intermediate readily reacts with the carboxylic acid, facilitating the formation of the acyl chloride under milder conditions and often with improved yields. nih.gov The catalytic role of DMF involves a reversible formation of an imidoyl chloride, which is the key reactive species. nih.gov

Other catalytic systems have also been explored. For instance, tri-substituted phosphine (B1218219) oxides or phosphine sulfides have been shown to be effective catalysts for the reaction of carboxylic acids with phosgene, allowing the reaction to proceed rapidly and with good yields at temperatures between 0 and 180°C. google.com

Impact of Reaction Conditions (Temperature, Solvent, Stoichiometry) on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. deskera.comwhiterose.ac.uk Careful optimization of parameters such as temperature, solvent, and the stoichiometry of the reactants is crucial for maximizing the desired product and minimizing impurities. deskera.com

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of side products. deskera.com For example, in phosgene-based syntheses, a temperature of at least 100°C is required for the reaction to proceed efficiently. google.com Conversely, when using oxalyl chloride, reactions are often carried out at lower temperatures, sometimes starting at 0°C and then allowing the mixture to warm to room temperature, to control the reaction rate and prevent degradation of the product. commonorganicchemistry.com

Solvent: The choice of solvent is critical as it can affect the solubility of the reactants and intermediates, as well as the reaction pathway. nih.govrsc.orgrsc.org Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used for the synthesis of acyl chlorides. fishersci.it The polarity of the solvent can play a role in the reaction mechanism and selectivity. rsc.org

Stoichiometry: The molar ratio of the reactants is a key factor in determining the outcome of the reaction. nih.gov For the synthesis of a diacyl chloride from a dicarboxylic acid, it is essential to use at least two equivalents of the chlorinating agent to ensure the conversion of both carboxylic acid groups. google.com An excess of the chlorinating agent is often used to drive the reaction to completion. youtube.com

Table 2: Illustrative Impact of Reaction Conditions on Acyl Chloride Synthesis

ParameterConditionPotential OutcomeRationale
Temperature Too lowSlow or incomplete reactionInsufficient energy to overcome activation barrier
Too highIncreased side product formation, decompositionPromotes alternative reaction pathways or degradation google.com
Solvent Aprotic, non-polarFavors desired reaction pathwayMinimizes unwanted side reactions with the solvent fishersci.it
ProticReaction with the solventSolvents with acidic protons can react with the chlorinating agent
Stoichiometry Insufficient chlorinating agentIncomplete conversion, formation of monoacyl chlorideNot enough reagent to convert both carboxylic acid groups google.com
Large excess of chlorinating agentDrives reaction to completionEnsures all carboxylic acid is converted, may require more extensive purification youtube.com

Strategies for Isolation and Purification of this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity, which is essential for subsequent applications, such as polymerization reactions. The primary impurities in the crude product are typically the unreacted dicarboxylic acid and residual chlorinating agent.

Distillation: For liquid acid chlorides, fractional distillation under reduced pressure (vacuum distillation) is a standard purification technique. tandfonline.comlookchem.com This method separates compounds based on their boiling points. Given that this compound is a relatively large molecule, vacuum distillation would be necessary to prevent thermal decomposition at high temperatures. Excess thionyl chloride, if used, can also be removed by distillation. researchgate.net

Crystallization: If this compound is a solid at room temperature, recrystallization can be an effective purification method. lookchem.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial; it should readily dissolve the compound at high temperatures but not at low temperatures. For acid chlorides, suitable solvents include dry, non-hydroxylic organic solvents such as toluene (B28343) or petroleum ether. lookchem.com It is imperative to use anhydrous solvents to prevent hydrolysis of the acid chloride.

Washing and Extraction: For acid chlorides that are not readily hydrolyzed, a washing step with a dilute aqueous solution of sodium bicarbonate can be employed to remove acidic impurities like the parent carboxylic acid and hydrogen chloride. lookchem.com This would be followed by washing with water and then drying the organic phase over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before the final purification by distillation or recrystallization. lookchem.com However, this method may be too harsh for a reactive diacid chloride like this compound.

A patented method for the purification of carbonyl chlorides prepared using thionyl chloride involves treatment with a hydrohalide of a carboxamide. google.com This process allows for the extractive workup of the crude product to yield a purified carbonyl chloride with an improved color number. google.com

Table 2: Purification Techniques for Acid Chlorides

TechniquePrincipleApplicability to this compoundKey Considerations
Vacuum DistillationSeparation based on boiling point under reduced pressure.Likely applicable if the compound is a liquid or has a suitable boiling point under vacuum. tandfonline.comlookchem.comPrevents thermal decomposition of the compound.
RecrystallizationPurification of solids based on differential solubility.Applicable if the compound is a solid at room temperature. lookchem.comRequires a suitable anhydrous, non-hydroxylic solvent like toluene or petroleum ether. lookchem.com
Extractive WorkupRemoval of impurities by washing with aqueous solutions.Potentially applicable with caution due to the reactivity of the acid chloride groups. lookchem.comRisk of hydrolysis of the product.
Treatment with Carboxamide HydrohalidesExtractive purification to remove specific impurities.Potentially applicable for thionyl chloride-based synthesis. google.comA specialized patented method. google.com

Sustainable Approaches in the Synthesis of this compound

While specific research on the sustainable synthesis of this compound is not widely available, general principles of green chemistry can be applied to make its production more environmentally friendly.

Atom Economy and Alternative Reagents: Traditional chlorination methods using thionyl chloride or phosphorus pentachloride have relatively low atom economy, as a significant portion of the reagent mass ends up as by-products. The development of catalytic methods for the conversion of carboxylic acids to acid chlorides is an active area of research. For instance, the use of a catalyst could reduce the amount of chlorinating agent required and minimize waste. Some newer methods for acyl chloride synthesis utilize reagents like 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, or photocatalysis with Ru(bpy)₃Cl₂. organic-chemistry.org

Solvent Selection: The choice of solvent is another important consideration for a greener synthesis. Ideally, the reaction should be conducted in a solvent that is non-toxic, biodegradable, and derived from renewable resources. If possible, performing the reaction under solvent-free conditions would be the most sustainable option.

Bio-based Feedstocks: A significant step towards a sustainable synthesis of this compound would be the use of a bio-based precursor for the starting material, 6-oxoundecanedioic acid. While there is no specific information on a biosynthetic route to this particular compound, the broader field of metabolic engineering is continually advancing, with engineered microorganisms being used to produce a variety of dicarboxylic acids from renewable feedstocks like sugars. tandfonline.com The development of a fermentation process to produce 6-oxoundecanedioic acid would represent a major advancement in the sustainable production of its derivatives.

Energy Efficiency: Reducing the energy consumption of the synthesis is another key aspect of green chemistry. This could be achieved by developing catalytic systems that operate under milder reaction conditions (lower temperature and pressure).

Reactivity Profiles and Reaction Mechanisms of 6 Oxoundecanedioyl Dichloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 6-Oxoundecanedioyl dichloride is centered around the two electrophilic carbonyl carbons of the acyl chloride groups. These carbons are highly susceptible to attack by nucleophiles, leading to the substitution of the chloride leaving group. This class of reactions is fundamental to the synthesis of various derivatives and polymers.

Hydrolysis Kinetics and Equilibrium Studies

In the presence of water, this compound undergoes hydrolysis to form 6-oxoundecanedioic acid. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile. The reaction is typically rapid and exothermic.

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid. This process occurs at both ends of the molecule.

Table 1: General Observations in the Hydrolysis of Diacyl Chlorides

ParameterObservation
Reaction Rate Typically very fast at room temperature.
Equilibrium Position Lies far to the right, favoring the dicarboxylic acid.
Byproduct Hydrogen chloride gas is evolved.
Solvent Effects Rate can be influenced by the polarity of the solvent.

Esterification Reactions: Formation of Diesters

This compound readily reacts with alcohols to form the corresponding diesters. libretexts.org This reaction is another example of nucleophilic acyl substitution and is a common method for synthesizing esters from acyl chlorides due to its high efficiency and the fact that it can often be carried out at room temperature without the need for an acid catalyst. rsc.orgwikipedia.org

The mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then eliminates a chloride ion. A base, such as pyridine, is often added to neutralize the hydrogen chloride byproduct, driving the reaction to completion. libretexts.org

Table 2: Common Alcohols Used in Esterification of Diacyl Chlorides and the Resulting Diesters

AlcoholDiester Product Name
MethanolDimethyl 6-oxoundecanedioate
EthanolDiethyl 6-oxoundecanedioate
Propan-1-olDipropyl 6-oxoundecanedioate
Butan-1-olDibutyl 6-oxoundecanedioate

Amidation Reactions: Synthesis of Diamides and Polyamides

The reaction of this compound with primary or secondary amines yields diamides. This reaction is particularly important as it forms the basis for the synthesis of polyamides when a diamine is used. nih.gov The reaction is vigorous and proceeds via a nucleophilic acyl substitution mechanism similar to esterification.

The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and a proton is removed from the nitrogen, often by a second equivalent of the amine or an added base, to form the stable amide bond and an ammonium (B1175870) salt. The use of a diacyl chloride like this compound with a diamine is a common strategy for producing nylons. smolecule.com

Reactions with Carbon Nucleophiles (e.g., Gilman Reagents)

This compound can react with organometallic reagents that act as carbon nucleophiles. A particularly useful class of reagents for this transformation are Gilman reagents (lithium dialkylcuprates, R₂CuLi). Unlike more reactive organometallic reagents such as Grignard reagents, Gilman reagents are less reactive and can selectively convert acyl chlorides to ketones without further addition to the newly formed ketone.

In the reaction with this compound, a Gilman reagent would attack both acyl chloride groups, replacing the chlorides with the alkyl group from the cuprate. This results in the formation of a diketone. The lower reactivity of the Gilman reagent prevents the over-addition that would occur with Grignard reagents, which would lead to tertiary alcohols.

Polymerization Chemistry of this compound

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of polymers through step-growth polymerization.

Fundamentals of Step-Growth Condensation Polymerization

Step-growth polymerization involves the reaction between bifunctional or polyfunctional monomers to form dimers, trimers, and eventually long polymer chains. This type of polymerization is characterized by the gradual increase in molecular weight throughout the course of the reaction. High molecular weight polymers are only achieved at very high conversions.

When this compound is used in a condensation polymerization, it reacts with a co-monomer that also has two reactive functional groups, such as a diol or a diamine. The reaction proceeds with the elimination of a small molecule, in this case, hydrogen chloride. This is a key feature of condensation polymerization. libretexts.org

For example, the reaction of this compound with a diamine, such as hexamethylenediamine (B150038), would result in the formation of a polyamide. The polymer chain grows by the successive formation of amide linkages between the monomers. The stoichiometry of the two monomers is crucial for achieving a high degree of polymerization. nih.gov

Interfacial Polymerization: Principles and Applications (e.g., Nylon-6,10 Synthesis)

Interfacial polymerization is a type of step-growth polymerization that occurs at the boundary between two immiscible liquids. wikipedia.org This technique is particularly useful for producing polymers from two highly reactive monomers, each dissolved in a separate phase that is immiscible with the other. researchgate.net A classic example is the Schotten-Baumann reaction, where an acid chloride reacts with a compound containing an active hydrogen atom, such as an amine or an alcohol. wiley.com

The fundamental principle involves the dissolution of one monomer, typically a diamine or a diol, in an aqueous phase, often with a base to neutralize the acidic byproduct. researchgate.net The other monomer, usually a diacid chloride, is dissolved in an organic solvent that is immiscible with water, such as hexane (B92381) or toluene (B28343). researchgate.netweebly.com When these two solutions are brought into contact, polymerization occurs rapidly and is confined to the interface between the two layers. wikipedia.org This method allows for the synthesis of a wide range of polymers, including polyamides, polyesters, polyurethanes, and polyureas. wiley.com

A prominent application of interfacial polymerization is the synthesis of Nylon-6,10. weebly.com In this process, a solution of 1,6-hexanediamine (B7767898) (a diamine) in an aqueous sodium hydroxide (B78521) solution is carefully layered with a solution of sebacoyl chloride (a diacid chloride, the "10" refers to its 10 carbon atoms) in a solvent like hexane. weebly.comlibretexts.org The "6" in Nylon-6,10 refers to the six carbon atoms in 1,6-hexanediamine. terrificscience.org At the interface of these two layers, the amine groups of the hexamethylenediamine react with the acid chloride groups of the sebacoyl chloride to form amide linkages, creating a film of Nylon-6,10. weebly.com The sodium hydroxide in the aqueous phase neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. weebly.com This continuous film can be pulled from the interface, demonstrating the rapid and self-sustaining nature of the polymerization. weebly.com

Influence of Polymerization Parameters on Polymer Structure and Molecular Weight

The structure and molecular weight of polymers synthesized via interfacial polymerization are significantly influenced by several experimental parameters. nih.gov These variables include monomer concentration, the nature of the organic solvent, and the stirring rate. wikipedia.orgnih.gov

Monomer Concentration: The concentration of the monomers in their respective phases plays a crucial role in determining the polymer's properties. An increase in monomer concentration can lead to a higher degree of polymerization and a denser polymer network, which can enhance properties like salt rejection in thin-film composite membranes. encyclopedia.pubaidic.it However, exceeding an optimal concentration can have a negative impact. encyclopedia.pubnih.gov A higher ratio of the amine to the acyl chloride is generally preferred to ensure complete polymerization and prevent the hydrolysis of the acyl chloride, which would hinder the formation of amide bonds and lower the crosslinking degree. nih.gov In some cases, a lower amine-to-chloride ratio has been shown to decrease the process yield. nih.gov

Organic Solvent: The choice of the organic solvent for the acyl chloride is critical as it affects monomer diffusion, reaction rate, and the solubility and permeability of the resulting polymer. wikipedia.org The solvent's properties, such as its interfacial tension with the aqueous phase and its ability to dissolve the growing polymer oligomers, influence the morphology and thickness of the polymer film. mdpi.comrsc.org For instance, in the synthesis of polyamide microcapsules, the process yield was found to be mainly influenced by the nature of the organic solvent, which is correlated to the diffusion potential of the diamine into the organic phase. nih.govnih.gov

Stirring Rate: The agitation of the two-phase system can significantly impact the interfacial surface area and, consequently, the polymer yield. wikipedia.org In a stirred reaction, vigorous agitation increases the surface area between the two phases, leading to a higher yield of the polymer. wikipedia.org For applications like microcapsule synthesis, the stirring rate directly influences the size of the resulting capsules. wikipedia.org However, very high shear rates during polymerization can lead to shell fragility in microcapsules. nih.gov Milder stirring has been found to improve microcapsule morphology. nih.govnih.gov

The interplay of these parameters is complex, and their optimization is key to tailoring the final polymer's characteristics for specific applications.

Electrophilic Reactivity and Other Chemical Transformations

Reactions with Heteroatom Nucleophiles (e.g., Sulfur-containing Compounds)

The acyl chloride groups of this compound are highly electrophilic and readily react with various heteroatom nucleophiles. A significant class of such reactions involves sulfur-containing compounds, leading to the formation of thioesters. The construction of carbon-sulfur bonds is a vital process in synthetic, medicinal, and materials chemistry. rsc.org

Thioesters can be synthesized from acyl chlorides through several methods. One common approach involves the reaction of acyl chlorides with thiols or their corresponding thiolates. rsc.org The high reactivity of the acyl chloride facilitates the nucleophilic attack by the sulfur atom.

Alternative, odorless methods for thioester synthesis have been developed to avoid the use of foul-smelling thiols. beilstein-journals.org These can involve the in situ generation of thioacids from reagents like thiourea (B124793) and benzoic anhydrides, which then react with electrophiles. beilstein-journals.org Other methods include the use of N,N-dimethylthioformamide or thioacetamide (B46855) to generate the thioacid equivalent for reaction with acyl chlorides. beilstein-journals.org

Recent advancements have also demonstrated the electrochemical reductive cross-coupling of acyl chlorides and sulfinic acids to produce thioesters. rsc.org This method offers a greener alternative, avoiding the use of toxic and odorous thiols by generating thiyl radicals from sulfinic acids electrochemically. rsc.org Another novel approach involves the nickel-catalyzed reductive cross-electrophile coupling of acid chlorides with tetrasulfides, which can yield both thioesters and acyl disulfides under mild conditions. acs.org

The general mechanism for the reaction of an acyl chloride with a sulfur nucleophile, such as a thiol (R-SH), follows the nucleophilic acyl substitution pathway. The lone pair of electrons on the sulfur atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the thioester.

Potential for Intramolecular Cyclization and Ring Formation

The structure of this compound, with two reactive acyl chloride groups separated by a nine-carbon chain that includes a ketone, presents the possibility of intramolecular reactions. Intramolecular cyclization can occur if one end of the molecule reacts with the other, leading to the formation of a cyclic compound.

For long-chain diacyl dichlorides, the propensity for intramolecular versus intermolecular reactions (polymerization) is influenced by several factors, including reaction conditions and the length of the chain connecting the two functional groups. High dilution conditions typically favor intramolecular cyclization by minimizing the chances of two different molecules reacting with each other.

The presence of the ketone group at the 6-position of the undecanedioyl chain introduces an additional site for potential intramolecular reactions, although the reactivity of the acyl chloride groups is significantly higher towards most nucleophiles. Theoretical and experimental studies on other diacyl dichlorides have shown that the linker length between the acyl chloride groups is a critical factor in determining the outcome of the reaction. For instance, in reactions with imines, the linker length can dictate whether the reaction proceeds via a cascade annulation to form cyclic products or a direct cycloaddition to yield bis-β-lactams. acs.org Specifically, hexanedioyl and heptanedioyl dichlorides have been shown to favor the formation of cyclic α-oxoketenes, which then undergo further reactions. acs.org

Regioselectivity and Stereochemical Aspects in Reactions of this compound

The reactions of this compound, an unsymmetrical diacyl dichloride due to the internal ketone group, can exhibit regioselectivity and have stereochemical implications.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the two acyl chloride groups are chemically non-equivalent. The electronic environment of the carbonyl carbon of each acyl chloride group is subtly different due to the presence of the ketone at the 6-position. This difference, although potentially small, could lead to a preference for a nucleophile to attack one acyl chloride over the other under certain conditions. However, for most strong nucleophiles, the high reactivity of both acyl chloride groups may result in a lack of significant regioselectivity, with reaction occurring at both ends.

Stereochemistry: The primary reaction of acyl chlorides is nucleophilic acyl substitution, which proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. openstax.orglibretexts.org This mechanism differs from the single-step SN2 reaction. openstax.org When a nucleophile attacks the planar carbonyl carbon of the acyl chloride, it forms a tetrahedral intermediate. openstax.org The subsequent elimination of the chloride leaving group regenerates the carbonyl double bond.

If the reaction involves chiral reactants or catalysts, the stereochemical outcome can be controlled. For example, if this compound were to react with a chiral nucleophile, the resulting products could be diastereomers. The formation of these diastereomers could occur in unequal amounts if there is stereochemical induction during the reaction.

Furthermore, if a reaction were to create a new stereocenter, the stereochemical course of the reaction (e.g., retention or inversion of configuration) would be of interest. In standard nucleophilic acyl substitution, the reaction occurs at an sp²-hybridized carbon, which is achiral. If the nucleophile or the leaving group contains a stereocenter, its configuration is typically unaffected during the substitution at the acyl carbon. However, in peptide couplings using acyl chlorides derived from amino acids, it is crucial to employ conditions that prevent racemization of the adjacent stereocenter. acs.org For this compound, which does not have a pre-existing stereocenter adjacent to the acyl chloride groups, the stereochemistry of the products will be determined by the nature of the nucleophile and the reaction conditions.

Applications of 6 Oxoundecanedioyl Dichloride in Advanced Materials and Organic Synthesis

Polymer Science and Engineering

In the field of polymer science, 6-Oxoundecanedioyl dichloride serves as a valuable building block for creating new polymers with unique characteristics. Its ability to undergo reactions typical of acid chlorides, most notably polycondensation with diamines or diols, makes it a versatile monomer for advanced material development.

The primary application of diacid chlorides in polymer synthesis is in the production of polyamides through reaction with diamines. researchgate.netwikipedia.org this compound can be used in step-growth polymerization, particularly through low-temperature methods like interfacial polymerization, to create novel aliphatic polyamides. researchgate.netlibretexts.org In this process, the diacid chloride is typically dissolved in an organic solvent, which is then brought into contact with an aqueous solution of a diamine. libretexts.orgnih.gov Polymerization occurs instantaneously at the interface between the two immiscible liquids. nih.gov

The resulting polymer is a specialty polyamide where the repeating units are linked by amide bonds. wikipedia.org The incorporation of the ketone group from this compound into the polymer backbone distinguishes it from common polyamides like Nylon. This ketone group can introduce several desirable properties:

Increased Polarity: The polar ketone group can enhance adhesion, and moisture absorption, and alter the solubility of the polymer in various solvents.

Modified Thermal Properties: The disruption of chain symmetry by the ketone group can influence the polymer's crystallinity, glass transition temperature (Tg), and melting temperature (Tm).

Reactive Sites: The ketone group provides a site for post-polymerization modification, allowing for cross-linking or the grafting of other functional molecules to further tailor the material's properties.

Below is a comparative table of the repeating units of a standard polyamide and one synthesized with this compound.

PropertyStandard Polyamide (Nylon 6,10)Polyamide from this compound
Diacid Chloride Monomer Sebacoyl dichlorideThis compound
Diamine Monomer Hexamethylenediamine (B150038)Hexamethylenediamine
Repeating Unit Structure -[NH-(CH₂)₆-NH-CO-(CH₂)₈-CO]--[NH-(CH₂)₆-NH-CO-(CH₂)₄-CO-(CH₂)₄-CO]-
Key Feature of Backbone Fully aliphatic, non-polar chainAliphatic chain with a central polar ketone group

Polymer architecture plays a critical role in determining the macroscopic properties and potential applications of a material. rsc.org The ability to create various copolymer architectures, such as block, graft, or alternating copolymers, allows for precise control over material performance. wikipedia.org this compound is a valuable monomer for this purpose.

It can be copolymerized with other diacid chlorides or diacids to create random copolymers with a controlled density of ketone functionalities along the polymer chain. This allows for fine-tuning properties like thermal stability and chemical resistance. scielo.br

Furthermore, the ketone group can be leveraged to create more complex architectures:

Graft Copolymers: The ketone group can serve as an initiation or attachment point for grafting side chains onto the main polymer backbone after the initial polymerization is complete.

Block Copolymers: Sequential addition of different monomers, including this compound, can be used to synthesize ABA or other block copolymers with distinct segments, leading to materials that can self-assemble into ordered nanostructures. rsc.org

These advanced architectures can lead to the development of thermoplastic elastomers, compatibilizers for polymer blends, or materials with unique surface properties. The influence of macromolecular architecture on the final nanostructure is a key area of research for optimizing materials for specific applications. rsc.org

Modifying the surface of a polymer without altering its bulk properties is crucial for many applications in sensors, biomedical devices, and composite materials. rsc.org While methods like plasma treatment are commonly used to introduce functional groups like hydroxyls and carbonyls onto polymer surfaces, hideneurope.de reactive molecules can also be used to chemically graft new functionalities.

This compound, with its two highly reactive acid chloride ends, can be used to functionalize polymer surfaces that possess reactive groups like amines (-NH₂) or hydroxyls (-OH). The process would involve treating the polymer substrate with a solution of this compound. One of the acid chloride groups would react with the surface, covalently bonding the molecule, while the other could remain reactive for further chemistry or be hydrolyzed.

This surface treatment would introduce a layer of molecules containing the ketone group, which could significantly alter the surface properties:

Wettability: The introduction of polar ketone groups can increase the surface energy and hydrophilicity of an otherwise non-polar polymer.

Adhesion: The modified surface can show improved adhesion to coatings, adhesives, or other materials.

Biocompatibility: The functionalized surface can be used as a platform to attach biomolecules for biomedical applications.

Nanomaterials and Drug Delivery System Research

The unique chemical properties of this compound make it a candidate for applications in nanotechnology, particularly in the fabrication of encapsulation systems for pharmaceuticals and other active agents.

Polyamide microcapsules are often synthesized via interfacial polymerization to encapsulate an active substance. nih.gov This technique is highly relevant for this compound. The synthesis involves creating an oil-in-water (O/W) emulsion. nih.gov

The typical procedure is as follows:

The core material (e.g., a drug or biological agent) and this compound are dissolved in an organic solvent immiscible with water. This forms the oil phase.

This oil phase is dispersed in a continuous aqueous phase containing a suitable diamine and an emulsifier to form stable droplets.

Polymerization occurs at the oil-water interface, where the this compound and the diamine react to form a thin, solid polyamide membrane, encapsulating the core material. nih.gov

The size and morphology of the resulting micro- or nanoparticles can be controlled by adjusting key process parameters.

ParameterDescriptionInfluence on Encapsulation
Monomer Ratio The stoichiometric ratio between the diacid chloride and the diamine.Affects the molecular weight and cross-linking of the polymer shell, influencing its strength and permeability. nih.gov
Core Solvent The organic solvent used to dissolve the diacid chloride and core material.The solvent's nature influences the diffusion of the diamine, which can impact the reaction yield and shell formation. nih.gov
Stirring Rate The agitation speed during emulsification and polymerization.Controls the size of the emulsion droplets and thus the final size of the microcapsules. nih.gov
Polymerization Time The duration allowed for the reaction to proceed.Affects the completeness of the reaction and the thickness and integrity of the capsule shell. nih.gov

Using this compound as the monomer allows for the creation of polyamide shells with embedded ketone groups, offering a functional handle for further modification.

For drug delivery applications, the material properties of the encapsulation shell are of paramount importance. Polyamide microcapsules are noted for their good barrier properties, but the fragility of the membrane can be a limitation. nih.gov The choice of monomer, such as this compound, directly impacts these material science aspects.

The incorporation of the ketone group into the polyamide shell can influence several key factors for drug delivery:

Shell Permeability and Release Profile: The increased polarity from the ketone groups can alter the diffusion of the encapsulated agent through the shell, providing a mechanism to control its release rate.

Biocompatibility and Biodegradability: The ketone group may alter how the microcapsule interacts with biological systems. Furthermore, the presence of a keto group in an aliphatic chain can potentially create a preferential site for enzymatic or hydrolytic degradation, leading to a biodegradable delivery vehicle.

Mechanical Properties: The disruption to chain packing caused by the ketone group can affect the crystallinity and mechanical strength of the polyamide shell, which is a critical factor for protecting the encapsulated agent. nih.gov

Targeted Delivery: The ketone functionality on the surface of the nanoparticles can be used as a chemical handle to attach targeting ligands (e.g., antibodies or peptides), enabling the drug delivery vehicle to accumulate at specific sites in the body.

The use of this compound thus represents a promising strategy for designing advanced drug delivery systems with tunable properties.

Precursor Chemistry for Specialty Chemicals

Derivatization Pathways to Complex Organic Molecules

No information is available in the public domain regarding the specific derivatization pathways of this compound to form complex organic molecules.

Role in the Synthesis of Heterocyclic Compounds

There are no documented instances or research findings on the use of this compound as a precursor in the synthesis of heterocyclic compounds.

Acylation Reactions in Natural Product Modification

Specific examples or detailed research concerning the use of this compound for the acylation of natural products could not be found in the surveyed literature.

Analytical and Spectroscopic Characterization of 6 Oxoundecanedioyl Dichloride and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. mdpi.comyoutube.com These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the types of bonds and their environment. mt.commdpi.com

In the case of 6-Oxoundecanedioyl Dichloride, IR and Raman spectroscopy are instrumental in confirming the presence of its key functional groups: the ketone (C=O) and the acyl chloride (COCl) moieties. The C=O stretching vibration in ketones typically appears as a strong absorption band in the IR spectrum around 1715 cm⁻¹. youtube.com The acyl chloride group also exhibits a characteristic C=O stretching band, usually at a higher frequency than ketones, often in the range of 1770-1820 cm⁻¹. The presence of two distinct strong absorption bands in this region of the IR spectrum would be a key indicator of the compound's structure.

Raman spectroscopy offers complementary information. While strong dipole changes lead to intense IR bands, changes in polarizability result in strong Raman signals. mt.comedinst.com Therefore, the C=O bonds of both the ketone and acyl chloride would also be Raman active. faccts.de The symmetric and asymmetric stretching vibrations of the CH₂ groups in the aliphatic chain would be observable in both IR and Raman spectra, typically in the 2850-2960 cm⁻¹ region. americanpharmaceuticalreview.com

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
Ketone (C=O)Stretching~1715Strong
Acyl Chloride (COCl)Stretching1770-1820Strong
Alkane (C-H)Stretching2850-2960Strong
Alkane (C-H)Bending~1465Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and three-dimensional structure of organic molecules. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom. slideshare.net

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons in the molecule. The protons on the carbons adjacent to the acyl chloride groups (α-protons) would be the most deshielded due to the electron-withdrawing effect of the chlorine and oxygen atoms, appearing at a chemical shift of approximately 2.5-3.0 ppm. The protons on the carbons adjacent to the ketone group (α'-protons) would also be deshielded, but to a lesser extent, likely appearing around 2.2-2.7 ppm. The remaining methylene (B1212753) (CH₂) protons in the aliphatic chain would give rise to a complex pattern of signals in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm. The integration of these signals would correspond to the number of protons in each unique environment.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. slideshare.net For this compound, the carbonyl carbons of the acyl chloride groups would be highly deshielded, with chemical shifts expected in the range of 170-180 ppm. The ketone carbonyl carbon would also be significantly downfield, typically appearing around 200-210 ppm. The carbons directly bonded to the chlorine atoms would also exhibit a downfield shift. The various methylene carbons in the aliphatic chain would have distinct chemical shifts, providing further confirmation of the molecule's structure.

Carbon Environment Typical ¹³C Chemical Shift (ppm)
Acyl Chloride Carbonyl (C=O)170-180
Ketone Carbonyl (C=O)200-210
Carbons adjacent to Acyl Chloride40-50
Carbons adjacent to Ketone30-40
Aliphatic Chain Carbons (CH₂)20-35

Note: The exact chemical shifts can be influenced by the solvent used. sigmaaldrich.comcarlroth.com

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the proton-proton connectivity through the carbon chain. youtube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and molecular formula of a compound, as well as for gaining insight into its structure through fragmentation analysis. msu.edu For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺). However, due to the reactive nature of the acyl chloride groups, this peak might be of low intensity. americanpharmaceuticalreview.com

The fragmentation pattern would be highly informative. libretexts.org Common fragmentation pathways for aliphatic ketones and acyl chlorides would be expected. spectroscopyonline.com This could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups, leading to the formation of acylium ions.

McLafferty rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen, which would result in the loss of a neutral alkene molecule. spectroscopyonline.com

Loss of HCl: Fragmentation involving the loss of a molecule of hydrogen chloride.

Loss of CO: Decarbonylation of acylium ions. spectroscopyonline.com

Analysis of the masses of the fragment ions allows for the piecing together of the molecular structure. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the parent ion and its fragments.

Chromatographic Methods for Purity Assessment and Separation (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or derivatives. brewerscience.com

Thermal Analysis of Polymeric Products (DSC, TGA)

The thermal properties of polymers derived from this compound, such as polyamides or polyesters, are crucial for determining their processing parameters and end-use applications. The primary techniques used for this characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). uobasrah.edu.iqresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on key thermal transitions. acs.org For a hypothetical polyamide or polyester (B1180765) synthesized from this compound, a DSC thermogram would be expected to show several key features:

Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. nrel.gov The presence of the ketone group in the 6-position of the undecanedioyl unit would likely increase chain rigidity compared to a simple aliphatic dicarboxylic acid of similar length, potentially leading to a higher Tg. The flexibility of the rest of the aliphatic chain would counteract this effect to some extent.

Crystallization Temperature (Tc): Upon cooling from the melt, this is the temperature at which the polymer chains organize into ordered crystalline structures, a process that releases heat (an exothermic peak). mdpi.com The regularity of the polymer chain is a key factor; the presence of the ketone group might disrupt the packing of polymer chains, potentially lowering the degree of crystallinity and affecting the Tc.

Melting Temperature (Tm): This is the temperature at which the crystalline regions of the polymer melt, which is observed as an endothermic peak. polyfluoroltd.com The Tm is influenced by the strength of intermolecular forces and the perfection of the crystals. For polyamides, hydrogen bonding between amide groups plays a significant role in determining the melting point. nih.gov The long aliphatic chains of the 6-oxoundecanedioyl moiety would contribute to van der Waals interactions.

A hypothetical data table for a polyamide derived from this compound and a generic aliphatic diamine might look as follows. Please note, these values are illustrative and not based on experimental data.

Thermal TransitionExpected Temperature Range (°C)Notes
Glass Transition (Tg)40 - 70Influenced by the balance between the rigid ketone group and the flexible aliphatic chain.
Crystallization (Tc)150 - 180Dependent on cooling rate and potential for the ketone group to hinder crystal packing.
Melting (Tm)200 - 230Primarily dictated by hydrogen bonding in polyamides and the overall chain regularity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. researchgate.net For polymers derived from this compound, a TGA curve would indicate the temperature at which the material begins to degrade.

The thermal stability of a polyamide or polyester is dependent on the bond strengths within the polymer backbone. The presence of the ketone group might represent a potential site for thermal degradation to initiate, although the long aliphatic chains are also susceptible to thermal scission at high temperatures. The degradation of aliphatic polyamides often occurs at temperatures above 350°C. researchgate.net

A summary of expected TGA data for a polymer derived from this compound is presented below. These are generalized values and would vary based on the specific co-monomer (diamine or diol) used.

TGA ParameterExpected Temperature Range (°C)Description
Onset of Decomposition (Td, 5% weight loss)350 - 400The temperature at which significant thermal degradation begins.
Temperature of Maximum Decomposition Rate420 - 450The temperature at which the rate of weight loss is highest.
Char Yield at 600°C (%)< 10Aliphatic polymers typically decompose with low char yield in an inert atmosphere.

The introduction of the ketone functional group into the polymer backbone is an interesting structural feature that would be expected to influence the material's thermal properties. However, without specific experimental data from polymers synthesized using this compound, the precise thermal behavior remains a matter of scientific conjecture based on the established principles of polymer chemistry.

Computational Chemistry and Theoretical Studies on 6 Oxoundecanedioyl Dichloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-oxoundecanedioyl dichloride, these calculations would reveal details about its electron distribution, orbital energies, and reactivity, which are governed by the interplay of its two acyl chloride groups and the central ketone functionality.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals in this compound would be critical in predicting its behavior in chemical reactions.

A hypothetical FMO analysis would likely reveal the following:

The LUMO is expected to be localized on the carbonyl carbons of the acyl chloride groups, making them highly electrophilic and susceptible to nucleophilic attack. This is a characteristic feature of acyl chlorides. chemguide.co.ukstudymind.co.uk

The HOMO would likely be associated with the lone pairs of the oxygen and chlorine atoms. The relative energies of these orbitals would influence the molecule's role as a nucleophile in specific contexts, although its primary reactivity is as an electrophile.

The presence of the ketone group in the aliphatic chain introduces an additional electrophilic site. FMO theory would help in comparing the relative reactivity of the acyl chloride carbonyls versus the ketone carbonyl. Generally, acyl chlorides are more reactive than ketones towards nucleophiles. wikipedia.org Computational calculations would quantify this difference by determining the relative energies of the LUMOs associated with each functional group.

Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, including the identification of transition states. researchgate.net For this compound, this would be particularly valuable in understanding the mechanisms of its reactions, such as nucleophilic acyl substitution. libretexts.orglibretexts.orgmasterorganicchemistry.com

By modeling the reaction of this compound with a nucleophile (e.g., an alcohol or an amine), researchers could:

Identify the transition state structure: This provides a snapshot of the highest energy point along the reaction coordinate.

Calculate the activation energy: This is crucial for predicting the reaction rate.

Distinguish between different possible mechanisms: For instance, it could confirm whether the reaction proceeds through a concerted or a stepwise addition-elimination mechanism. masterorganicchemistry.com

These calculations would allow for a detailed, step-by-step understanding of how the acyl chloride groups react and whether the two ends of the molecule react independently or if there is any intramolecular interaction influencing the reactivity of the second acyl chloride group after the first has reacted.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long aliphatic chain of this compound endows it with significant conformational flexibility. Molecular dynamics (MD) simulations can be used to explore the accessible conformations of the molecule over time. nih.govresearchgate.net

An MD simulation of this compound, either in the gas phase, in a solvent, or in a condensed phase, would provide insights into:

Conformational Preferences: Identifying the most stable and frequently occurring conformations of the undecane (B72203) chain. This could reveal whether the chain tends to be linear or folded.

Intermolecular Interactions: In a simulation with multiple molecules, MD can model how they pack together and interact. This is crucial for understanding the properties of the bulk material. For long-chain aliphatic molecules, van der Waals interactions are significant. acs.orgmdpi.com

Solvent Effects: Simulating the molecule in a solvent would show how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

The data from MD simulations can be used to calculate various structural and dynamic properties, which are presented in the following hypothetical data table:

PropertyHypothetical Value/DescriptionSignificance
End-to-End DistanceFluctuating around a mean value, indicating chain flexibility.Provides a measure of the molecule's overall shape and size.
Radius of GyrationA value that reflects the compactness of the molecule's conformation.Helps to understand the spatial distribution of the atoms.
Dihedral Angle DistributionsPeaks at specific angles for the C-C bonds in the backbone.Reveals the preferred local geometry of the aliphatic chain.

Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) or more broadly, Structure-Reactivity Relationship (SRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govnih.gov To develop an SRR model for this compound, one would need a dataset of related dicarboxylic acid dichlorides with varying chain lengths and substituents, along with their experimentally determined reaction rates for a specific reaction.

The process would involve:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its structural and electronic features would be calculated. These can include steric parameters, electronic parameters (like partial charges and orbital energies), and topological indices.

Model Building: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the reactivity.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

Such a model could predict the reactivity of new, unsynthesized analogs, guiding the design of molecules with desired reactivity profiles.

Predictive Design of this compound Analogs

The insights gained from the computational studies described above can be leveraged for the in silico design of novel analogs of this compound with tailored properties. schrodinger.comschrodinger.comazolifesciences.comnih.gov For example, if the goal is to create a monomer for a new polymer with specific thermal or mechanical properties, computational methods can be used to predict these properties for a range of virtual analogs. acs.org

The predictive design workflow could involve:

Virtual Library Generation: Creating a library of virtual analogs by systematically modifying the structure of this compound (e.g., changing the chain length, introducing branching, or adding other functional groups).

High-Throughput Screening: Using the computational models (e.g., QSRR or more direct quantum chemical calculations) to rapidly predict the properties of interest for all the analogs in the virtual library.

Lead Identification: Identifying the most promising candidates for synthesis and experimental testing based on the computational predictions.

This approach can significantly accelerate the discovery and optimization of new chemical entities for various applications, from polymer chemistry to the synthesis of fine chemicals. acs.org

Emerging Research Frontiers and Future Prospects for 6 Oxoundecanedioyl Dichloride

Development of Innovative Catalytic Systems for Transformations Involving 6-Oxoundecanedioyl Dichloride

The transformation of this compound into various derivatives and polymers is highly dependent on the catalytic systems employed. Research in this area is geared towards enhancing reaction efficiency, selectivity, and the development of more sustainable chemical processes. Innovations in catalysis are crucial for controlling the reactivity of the two distinct acyl chloride groups, especially in reactions where asymmetry is desired.

Key areas of development include:

Organocatalysis: The use of small organic molecules as catalysts is a growing field. For reactions involving acyl chlorides, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and its derivatives are often employed to facilitate esterification and amidation reactions under mild conditions. Future research will likely focus on developing chiral organocatalysts to achieve enantioselective transformations at the carbonyl group or to create chiral polymer structures.

Metal-Based Catalysis: Transition metal catalysts are pivotal for a variety of transformations. For instance, catalysts based on palladium or ruthenium can be used for cross-coupling reactions if the dichloride is converted to a suitable derivative. Research may also explore the use of Lewis acidic metal catalysts to activate the carbonyl group for specific nucleophilic additions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under environmentally benign conditions. Lipases could be explored for the selective hydrolysis or esterification of one of the acyl chloride groups, providing a pathway to unsymmetrical derivatives.

Table 1: Comparison of Catalytic Systems for this compound Transformations

Catalyst TypeAdvantagesPotential Research Directions
OrganocatalystsMetal-free, often less sensitive to air and moisture, tunable.Development of chiral catalysts for asymmetric synthesis.
Metal-based CatalystsHigh activity and selectivity for a wide range of reactions.Exploration of earth-abundant metal catalysts.
Biocatalysts (Enzymes)High chemo-, regio-, and stereoselectivity; mild reaction conditions.Immobilization of enzymes for enhanced stability and reusability.

Integration into Advanced Polymerization Techniques (e.g., Controlled Polymerization)

The difunctional nature of this compound makes it a suitable monomer for step-growth polymerization to produce polyesters and polyamides. The integration of this monomer into advanced polymerization techniques, particularly controlled polymerization methods, is a significant frontier. Controlled polymerization would allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures.

While this compound is primarily used in step-growth polymerization, its derivatives could potentially be adapted for chain-growth processes. For instance, converting the ketone to a vinyl group could open up possibilities for its inclusion in radical polymerization.

Recent advancements in controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), offer pathways to create polymers with novel architectures. mdpi.com The use of mediators like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has expanded the scope of monomers that can be polymerized in a controlled manner. mdpi.com The development of photo-controlled radical polymerization further enhances the ability to dictate polymer structure. mdpi.com Although not directly applied to this compound yet, these techniques represent a promising future direction for creating well-defined polymers from functionalized monomers.

Table 2: Potential Advanced Polymerization Techniques for this compound Derivatives

Polymerization TechniquePotential OutcomeResearch Focus
Controlled Radical Polymerization (e.g., NMP)Well-defined block copolymers, star polymers.Modification of the monomer to be compatible with radical polymerization.
Ring-Opening Polymerization (ROP)Synthesis of polyesters with controlled microstructure.Conversion of the dichloride to a cyclic monomer.
Interfacial PolymerizationFormation of thin-film polyamide or polyester (B1180765) membranes.Optimization of reaction conditions for membrane performance.

Exploitation in New Areas of Supramolecular Chemistry and Self-Assembly

The structure of this compound, or its derivatives, presents opportunities in the field of supramolecular chemistry. The central ketone group can act as a hydrogen bond acceptor, while the long aliphatic chain can participate in van der Waals interactions. When converted to dicarboxylic acids or diamides, the molecule can engage in directional hydrogen bonding.

These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-ordered, higher-order structures such as gels, liquid crystals, or nanofibers. For example, bolaamphiphilic molecules, which have hydrophilic head groups at both ends of a hydrophobic chain, can be synthesized from this dichloride. These bolaamphiphiles can self-assemble in solution to form vesicles, tubules, or sheet-like structures.

Future research could focus on:

Gelators: Designing derivatives that can form supramolecular gels in organic solvents or water.

Liquid Crystals: Introducing rigid aromatic units into the structure to promote the formation of liquid crystalline phases.

Molecular Recognition: Utilizing the ketone group and other functional groups for the specific recognition of guest molecules.

Addressing Sustainability in the Production and Use of this compound

Sustainability is a critical aspect of modern chemical research and manufacturing. For this compound, this involves developing greener synthetic routes and considering the lifecycle of the polymers and materials derived from it.

Current production methods for diacyl chlorides often rely on reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce corrosive byproducts. Research into more sustainable alternatives is ongoing. This includes:

Catalytic Acylation: Developing catalytic methods that avoid the use of stoichiometric amounts of chlorinating agents.

Bio-based Feedstocks: Investigating the possibility of producing the undecanedioic acid precursor from renewable resources through fermentation or other biotechnological routes. Castor oil is a potential renewable source for sebacic acid, a related dicarboxylic acid, suggesting that bio-based routes for similar long-chain diacids are feasible.

Polymer Recycling and Degradability: For polymers synthesized from this compound, research into their end-of-life is crucial. This includes designing polymers that are more easily recyclable or that are biodegradable. The presence of the ketone group in the polymer backbone could potentially introduce a point of weakness, making the polymer more susceptible to degradation under specific environmental conditions, which could be an advantage for certain applications.

Q & A

Advanced Research Question

  • Conduct aquatic toxicity assays using Daphnia magna or algal models.
  • Analyze hydrolysis byproducts (e.g., decanedioic acid) via LC-MS.
  • Compare with regulatory thresholds (e.g., EPA guidelines for chlorinated compounds) .

What interdisciplinary approaches enhance the utility of this compound in biomedical applications?

Advanced Research Question

  • Drug Delivery : Functionalize nanoparticles via ester linkages for controlled release.
  • Bioconjugation : React with amine-bearing biomolecules (e.g., peptides) under mild pH (7–8). Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT tests) .

Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and analytical techniques.
  • Evidence-Based : References to safety protocols, synthesis, and characterization are drawn from peer-reviewed standards .
  • Avoided Commercial Content : Questions focus on academic research, excluding production or pricing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.